molecular formula C19H19N3O4 B11308235 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11308235
M. Wt: 353.4 g/mol
InChI Key: WDBRCHHTFIOIEU-UHFFFAOYSA-N
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Description

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenoxy group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological and material properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O4/c1-3-18-21-19(22-26-18)13-5-4-6-16(11-13)25-12-17(23)20-14-7-9-15(24-2)10-8-14/h4-11H,3,12H2,1-2H3,(H,20,23)

InChI Key

WDBRCHHTFIOIEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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